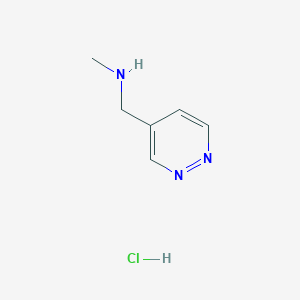

N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride

Vue d'ensemble

Description

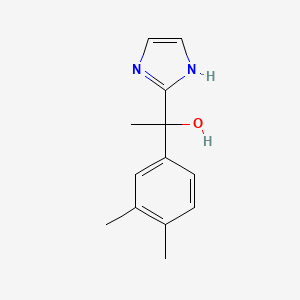

N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride, also known as MP-4-MA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of psychoactive substances and has been studied for its effects on the central nervous system.

Applications De Recherche Scientifique

Molecular Recognition

The pyridazine heterocycle, which is a core component of N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride, exhibits unique physicochemical properties that are beneficial for molecular recognition . Its weak basicity and high dipole moment enable π-π stacking interactions, while its robust dual hydrogen-bonding capacity is significant in drug-target interactions. These characteristics make it an attractive candidate for the design of molecules that can selectively bind to specific biological targets.

Drug Discovery and Development

This compound’s inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with the cardiac hERG potassium channel contribute to its value in drug discovery and development . It can be used to optimize pharmacokinetic properties and minimize adverse drug reactions, making it a valuable tool in the creation of new therapeutic agents.

Gonadotropin-Releasing Hormone Receptor Antagonism

N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride has applications in the development of gonadotropin-releasing hormone (GnRH) receptor antagonists . These are used in the treatment of sex hormone-related conditions, such as prostate cancer, endometriosis, and uterine fibroids.

Tyrosine Kinase 2 Inhibition

The pyridazine ring is a key element in allosteric inhibitors of tyrosine kinase 2 (TYK2), which are used in the treatment of autoimmune diseases . The compound’s structure can be leveraged to design new TYK2 inhibitors with improved efficacy and safety profiles.

Antidepressant Activity

The pyridazine heterocycle has been utilized in the past for its antidepressant activity, as seen in the monoamine oxidase (MAO) inhibitor minaprine . Although minaprine was withdrawn from the market, the core structure provided by the pyridazine ring remains of interest for the development of new antidepressants.

Scaffold in Medicinal Chemistry

Due to its unique properties, N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride serves as a versatile scaffold in medicinal chemistry . It can be used to replace more lipophilic rings or other azines and azoles, potentially leading to drugs with better solubility and fewer side effects.

Propriétés

IUPAC Name |

N-methyl-1-pyridazin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-7-4-6-2-3-8-9-5-6;/h2-3,5,7H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLYTXPIQWDNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=NC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1458691.png)

![2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1458707.png)

![N-methyl-1-(8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1458711.png)